2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
Overview
Description
2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a bromo and fluorine-substituted phenoxy group and a trifluoromethyl group attached to the pyrimidine ring
Preparation Methods
The synthesis of 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-bromo-2-fluorophenol, which is then reacted with a suitable base to form the phenoxide ion.
Nucleophilic Substitution: The phenoxide ion undergoes nucleophilic substitution with 4-chloro-2-(trifluoromethyl)pyrimidine under controlled conditions to yield the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, altering the oxidation state of the substituents.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: It is employed in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interact with biological targets in plants and fungi.
Material Science: The compound’s unique electronic properties make it useful in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromo and fluorine atoms can form halogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar compounds to 2-(4-Bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine include:
2-(4-Chloro-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
2-(4-Bromo-2-chlorophenoxy)-4-(trifluoromethyl)pyrimidine: The presence of both bromine and chlorine atoms can lead to different chemical properties and applications.
2-(4-Bromo-2-fluorophenoxy)-5-(trifluoromethyl)pyrimidine: The position of the trifluoromethyl group is different, which can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-4-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF4N2O/c12-6-1-2-8(7(13)5-6)19-10-17-4-3-9(18-10)11(14,15)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPFXLHFCNMJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC2=NC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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